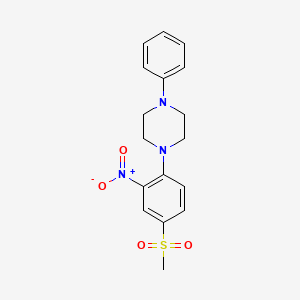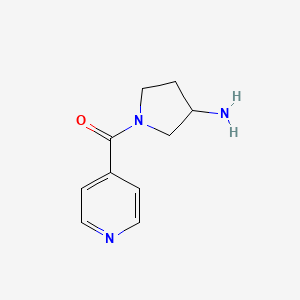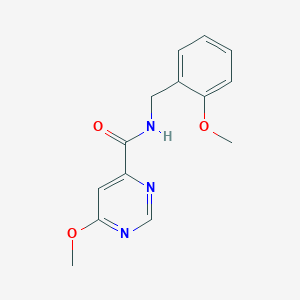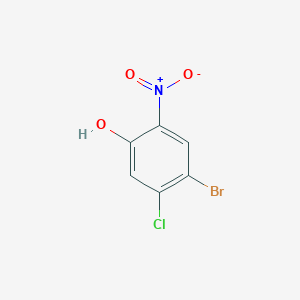![molecular formula C11H14F3N3 B2576751 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine CAS No. 2415582-67-9](/img/structure/B2576751.png)
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine, also known as MPTP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool in studying the mechanisms of Parkinson's disease.
Mécanisme D'action
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine's mechanism of action involves the inhibition of mitochondrial complex I, which is a key enzyme in the electron transport chain. This leads to the accumulation of reactive oxygen species, which causes oxidative stress and ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra. This mimics the pathology of Parkinson's disease in animal models.
Effets Biochimiques Et Physiologiques
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several biochemical and physiological effects. It selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine also causes oxidative stress, which can lead to inflammation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool in studying the mechanisms of Parkinson's disease. It also mimics the pathology of Parkinson's disease in animal models, which allows researchers to test potential treatments. However, 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several limitations. It is highly toxic and can cause irreversible damage to the brain, which limits its use in human studies. It also has a short half-life, which makes it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research involving 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine. One direction is to develop safer and more selective inhibitors of mitochondrial complex I that can be used in human studies. Another direction is to study the effects of 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine on other brain regions and neurotransmitter systems. This could provide insights into the broader effects of mitochondrial dysfunction on brain function. Additionally, researchers could use 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine to study the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Méthodes De Synthèse
The synthesis method of 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves several steps. The first step is the preparation of 4-trifluoromethylpiperidine, which is achieved by reacting 4-piperidone with trifluoromethyl iodide in the presence of a base. The resulting product is then reacted with 4-chloro-6-methylpyrimidine in the presence of a base to yield 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is widely used in scientific research as a tool to study Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra of the brain. 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a potent inhibitor of mitochondrial complex I, which leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in animal models. This makes 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine a valuable tool in studying the mechanisms of Parkinson's disease and developing potential treatments.
Propriétés
IUPAC Name |
4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-8-6-10(16-7-15-8)17-4-2-9(3-5-17)11(12,13)14/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYUGRAQZOTXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)
![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)

![(Z)-6-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2576685.png)

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)